1-formyl-2-naphthyl 2-chlorobenzoate
Description
1-Formyl-2-naphthyl 2-chlorobenzoate is an ester derivative combining a naphthalene moiety with a 2-chlorobenzoate group. The naphthalene ring is substituted with a formyl group at position 1, while the benzoate group bears a chlorine atom at position 2. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the naphthyl group and electronic effects from the electron-withdrawing chlorine substituent.
Properties
IUPAC Name |
(1-formylnaphthalen-2-yl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c19-16-8-4-3-7-14(16)18(21)22-17-10-9-12-5-1-2-6-13(12)15(17)11-20/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTSZZLTPKFVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position Effects: 2-Chlorobenzoate vs. Isomers
The position of the chlorine substituent on the benzoate ring significantly impacts biological and chemical behavior. For example:
- 2-Chlorobenzoate (2-CB) is poorly utilized by Desulfomonile species compared to 3-chlorobenzoate (3-CB) in microbial degradation studies .
- In bioreporter assays, 2-chlorobenzoate fails to induce EGFP expression in Pseudomonas putida KT2440, unlike nitro- or hydroxy-substituted analogs, highlighting positional specificity in ligand-receptor interactions .
Ester Group Variations: Naphthyl vs. Methyl Esters
The nature of the ester group influences solubility, stability, and applications:
- Methyl 2-chlorobenzoate (M2CB) is a simple ester used to study electrophilic aromatic substitution effects . Its small methyl group enhances volatility but limits steric hindrance.
Table 2: Ester Group Comparison
| Compound | Ester Group | LogP (Predicted) | Applications |
|---|---|---|---|
| Methyl 2-chlorobenzoate | Methyl | ~2.5 | Chemical synthesis studies |
| 1-Formyl-2-naphthyl 2-chlorobenzoate | Naphthyl-formyl | ~4.2 | Materials science, drug design |
Metal Complexes vs. Organic Esters
2-Chlorobenzoate derivatives can act as ligands in metal complexes. For instance:
- In contrast, 1-formyl-2-naphthyl 2-chlorobenzoate lacks metal-binding sites but may show superior membrane permeability due to its organic ester structure.
Table 3: Metal Complex vs. Organic Ester
| Compound | Structure | Bioactivity | Stability |
|---|---|---|---|
| Co(II)-2-chlorobenzoate | Metal-coordinated | Antiviral (COVID-19 research) | High thermal stability |
| 1-Formyl-2-naphthyl 2-chlorobenzoate | Organic ester | Pending studies | Susceptible to hydrolysis |
Biodegradability and Environmental Impact
2-Chlorobenzoate is degraded via 2-chlorobenzoate dioxygenase in microbial communities, but its persistence varies with substituent position and ester complexity . The naphthyl group in 1-formyl-2-naphthyl 2-chlorobenzoate may hinder enzymatic access, increasing environmental persistence compared to simpler esters like methyl 2-chlorobenzoate.
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